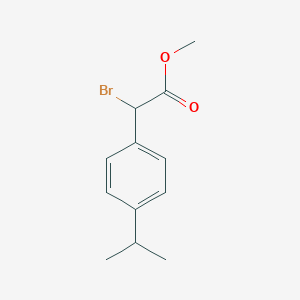
Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate is an organic compound with the molecular formula C12H15BrO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 2-(4-propan-2-ylphenyl)acetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated phenylacetic acid derivatives on biological systems.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ester group can interact with the active sites of enzymes, leading to inhibition or activation of their activity. The isopropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromoacetate: A simpler analog without the isopropyl and phenyl groups.
Ethyl bromodifluoroacetate: Contains difluoromethyl and ethyl groups instead of the isopropyl and phenyl groups.
Methyl 2-(4-bromo-2-fluorophenyl)acetate: Contains a fluorine atom in addition to the bromine atom.
Uniqueness
Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate is unique due to the presence of both the bromine atom and the isopropyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it a valuable intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)9-4-6-10(7-5-9)11(13)12(14)15-3/h4-8,11H,1-3H3 |
Clé InChI |
PKWBSUHBMAGFGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


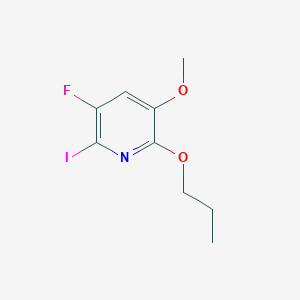
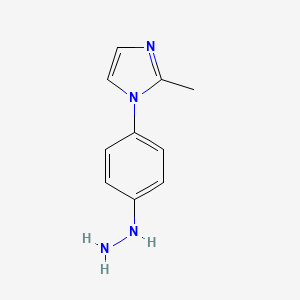
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
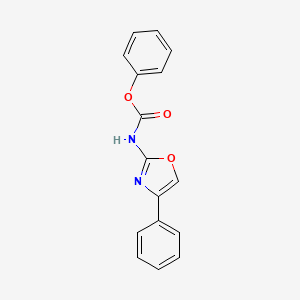

![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
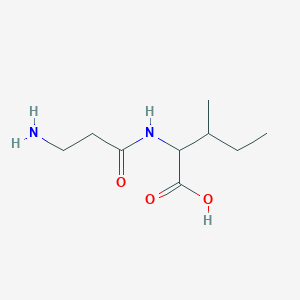
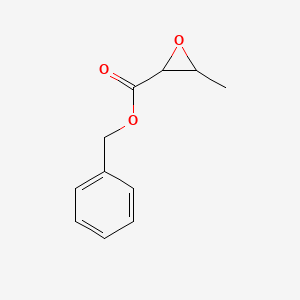
![Imidazo[1,2-a]quinoxaline-8-carbaldehyde](/img/structure/B13890699.png)


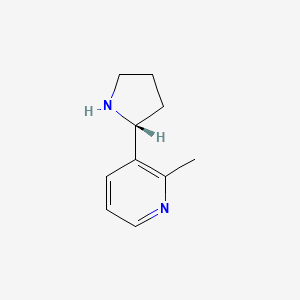
![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
